![molecular formula C12H17N3O2 B2684036 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2197067-36-8](/img/structure/B2684036.png)
1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one, also known as MOPPP, is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields.
科学的研究の応用
1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging, which can provide valuable information about the function of the brain and other organs.
作用機序
1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synapse, which can have various effects on the brain and body. This compound also has affinity for other receptors in the brain, including the serotonin transporter and the sigma-1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the dose and route of administration. Some of the effects that have been observed in animal studies include increased locomotor activity, decreased anxiety, and altered dopamine release. This compound has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
実験室実験の利点と制限
1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one has several advantages as a research tool, including its high affinity for certain receptors in the brain, its ability to cross the blood-brain barrier, and its potential use as a radiotracer in PET imaging. However, there are also limitations to its use, including its potential toxicity at high doses and the need for specialized equipment and expertise to handle and administer the compound.
将来の方向性
There are several future directions for research on 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one, including further studies of its mechanism of action and its potential applications in the treatment of neurological disorders. Other areas of interest include the development of new synthesis methods for this compound and the exploration of its potential use as a radiotracer in other imaging modalities. Overall, this compound is a promising compound with many potential applications in scientific research.
合成法
The synthesis of 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one involves several steps, including the reaction of 5-methyl-3-oxazolidinone with paraformaldehyde and piperazine to form 5-methyl-1,2-oxazol-3-ylmethylpiperazine. This intermediate product is then reacted with acetylacetone to form this compound. The synthesis of this compound has been optimized and improved over the years, leading to higher yields and greater purity of the final product.
特性
IUPAC Name |
1-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-12(16)15-6-4-14(5-7-15)9-11-8-10(2)17-13-11/h3,8H,1,4-7,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOLYOGECKNAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

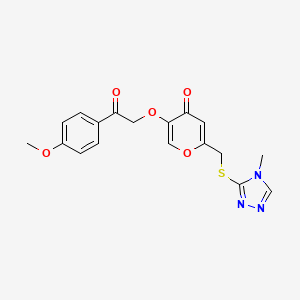

![(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride](/img/structure/B2683959.png)
![N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2683960.png)
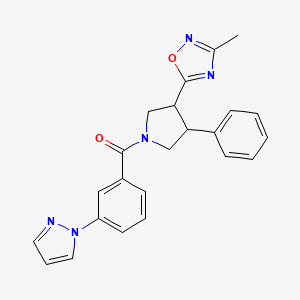
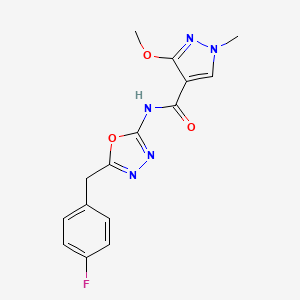
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2683964.png)
![7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2683965.png)
![2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2683966.png)
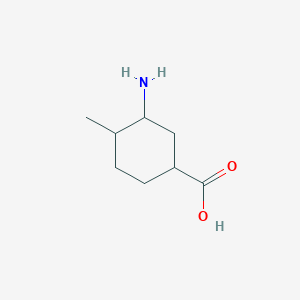
![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2683970.png)
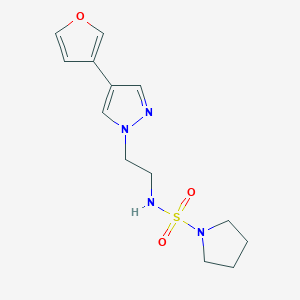
![4-({4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2683973.png)
![N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2683975.png)